molecular formula C30H32N2O7Si B13860890 2'-Deoxy-5-[2-(trimethylsilyl)ethynyl]-uridine 3',5'-Bis(4-methylbenzoate)

2'-Deoxy-5-[2-(trimethylsilyl)ethynyl]-uridine 3',5'-Bis(4-methylbenzoate)

Cat. No.: B13860890
M. Wt: 560.7 g/mol
InChI Key: FDKOXQWIFHEWKM-JIMJEQGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Deoxy-5-[(trimethylsilyl)ethynyl]-uridine 3’,5’-Bis(4-methylbenzoate) is a synthetic nucleoside analog. It is a derivative of uridine, a nucleoside that is a component of RNA. This compound is often used in scientific research, particularly in the fields of chemistry and biology, due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-5-[(trimethylsilyl)ethynyl]-uridine 3’,5’-Bis(4-methylbenzoate) typically involves multiple stepsThe final step involves the esterification of the hydroxyl groups with 4-methylbenzoic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-5-[(trimethylsilyl)ethynyl]-uridine 3’,5’-Bis(4-methylbenzoate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

2’-Deoxy-5-[(trimethylsilyl)ethynyl]-uridine 3’,5’-Bis(4-methylbenzoate) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Deoxy-5-[(trimethylsilyl)ethynyl]-uridine 3’,5’-Bis(4-methylbenzoate) involves its incorporation into nucleic acids. This incorporation can disrupt normal DNA and RNA synthesis, leading to the inhibition of cell proliferation. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and ribonucleotide reductases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Deoxy-5-[(trimethylsilyl)ethynyl]-uridine 3’,5’-Bis(4-methylbenzoate) is unique due to the presence of the trimethylsilyl-ethynyl group, which enhances its stability and reactivity. This makes it particularly useful in synthetic chemistry and biological studies .

Properties

Molecular Formula

C30H32N2O7Si

Molecular Weight

560.7 g/mol

IUPAC Name

[(2R,3S,5R)-5-[2,4-dioxo-5-(2-trimethylsilylethynyl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate

InChI

InChI=1S/C30H32N2O7Si/c1-19-6-10-21(11-7-19)28(34)37-18-25-24(39-29(35)22-12-8-20(2)9-13-22)16-26(38-25)32-17-23(14-15-40(3,4)5)27(33)31-30(32)36/h6-13,17,24-26H,16,18H2,1-5H3,(H,31,33,36)/t24-,25+,26+/m0/s1

InChI Key

FDKOXQWIFHEWKM-JIMJEQGWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C#C[Si](C)(C)C)OC(=O)C4=CC=C(C=C4)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C#C[Si](C)(C)C)OC(=O)C4=CC=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.